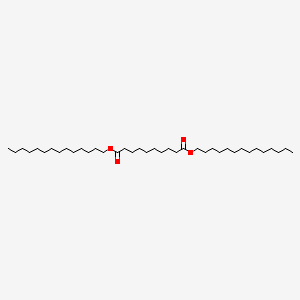

Ditetradecyl sebacate

Description

Properties

CAS No. |

26719-47-1 |

|---|---|

Molecular Formula |

C38H74O4 |

Molecular Weight |

595.0 g/mol |

IUPAC Name |

ditetradecyl decanedioate |

InChI |

InChI=1S/C38H74O4/c1-3-5-7-9-11-13-15-17-19-23-27-31-35-41-37(39)33-29-25-21-22-26-30-34-38(40)42-36-32-28-24-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |

InChI Key |

DVXXGJIEZNWCNE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ditetradecyl Sebacate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditetradecyl sebacate is a diester of sebacic acid and tetradecanol. As a long-chain fatty acid ester, it possesses properties that make it of interest in various industrial and research applications, particularly where a hydrophobic, biocompatible, and biodegradable material is required. This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of ditetradecyl sebacate, with a focus on its relevance to the fields of materials science and drug development. While direct experimental data for ditetradecyl sebacate is limited in publicly accessible literature, this guide extrapolates information from closely related long-chain dialkyl sebacates and the broader class of fatty acid esters to provide a robust technical profile.

Chemical Structure and Identification

Ditetradecyl sebacate consists of a central sebacic acid backbone, which is a C10 dicarboxylic acid, esterified with two C14 tetradecyl alcohol chains at its carboxyl groups.

-

IUPAC Name: Ditetradecyl decanedioate

-

Chemical Formula: C38H74O4

-

Molecular Weight: 627.00 g/mol

The molecular structure is characterized by a long, flexible, and nonpolar aliphatic chain, rendering the molecule highly hydrophobic.

Physicochemical Properties

Quantitative data for ditetradecyl sebacate is not widely reported. The following table summarizes estimated and known properties based on the behavior of homologous long-chain diesters and fatty acid esters.

| Property | Value/Description | Citation/Basis for Estimation |

| Appearance | Waxy solid at room temperature. | Inferred from the melting points of similar long-chain esters. |

| Melting Point | Estimated to be in the range of 50-70 °C. | Long-chain saturated fatty acids and their esters are typically solids at room temperature with melting points that increase with chain length. |

| Boiling Point | > 400 °C (at atmospheric pressure, with decomposition). | High molecular weight esters have very high boiling points and tend to decompose before boiling at atmospheric pressure. |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents such as hydrocarbons (e.g., hexane, toluene), ethers, and chlorinated solvents. | Esters are more polar than ethers but less polar than alcohols. Their solubility is dictated by the long, nonpolar alkyl chains.[1] |

| LogP (Octanol-Water Partition Coefficient) | Estimated to be > 10. | The high number of carbon atoms suggests extreme lipophilicity. |

| Density | Approximately 0.9 - 1.0 g/cm³ at room temperature. | Based on the densities of similar long-chain esters. |

Synthesis

A general and scalable method for the synthesis of long-chain dialkyl sebacates like ditetradecyl sebacate is through Fischer esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Experimental Protocol: Synthesis of Ditetradecyl Sebacate

This protocol is adapted from established methods for the synthesis of similar diesters, such as dioctyl sebacate.[2][3]

Materials:

-

Sebacic acid (1.0 mol)

-

Tetradecanol (2.2 mol, slight excess to drive the reaction to completion)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst like an ion-exchange resin, 0.05 mol)

-

Toluene (as a solvent to facilitate azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Activated carbon

Procedure:

-

Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer. The flask is charged with sebacic acid, tetradecanol, the acid catalyst, and toluene.

-

Esterification: The reaction mixture is heated to reflux (typically 110-140 °C). The water produced during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected or by periodically taking samples and analyzing the acid value of the mixture. The reaction is considered complete when the theoretical amount of water has been collected or the acid value is below a target threshold.

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

The catalyst is neutralized. If a soluble acid catalyst was used, the mixture is washed with a 5% sodium bicarbonate solution, followed by water, until the aqueous layer is neutral. If a solid catalyst was used, it is removed by filtration.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent (toluene) is removed under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be further purified by vacuum distillation to remove any unreacted starting materials and byproducts.

-

For color removal, the product can be treated with activated carbon followed by filtration.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of ditetradecyl sebacate via Fischer esterification.

Potential Applications in Drug Development

Long-chain fatty acid esters are generally recognized for their biocompatibility and biodegradability, making them suitable for various pharmaceutical applications. While specific studies on ditetradecyl sebacate are lacking, its properties suggest potential uses in the following areas:

-

Excipient in Formulations: Due to its high lipophilicity and waxy nature, it could serve as a lipidic excipient in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) for the controlled release of hydrophobic drugs.[4][5]

-

Component of Topical Formulations: Its oily and hydrophobic characteristics make it a potential component in ointments, creams, and transdermal patches, where it could act as a penetration enhancer or as part of the vehicle matrix.

-

Biomaterial Scaffold Component: Polyesters based on sebacic acid, such as poly(glycerol sebacate), have been extensively studied for tissue engineering applications.[6][7] While not a polymer, ditetradecyl sebacate could be explored as a plasticizer or a hydrophobic component in biodegradable polymer blends for medical devices and scaffolds.

Biological Relevance and Signaling Pathways

Fatty acids and their derivatives are integral to numerous biological processes, serving as energy sources, structural components of cell membranes, and signaling molecules.[8][9] Long-chain fatty acid esters can be metabolized in the body to release the constituent fatty acids and alcohols, which can then enter various metabolic pathways.

While there is no direct evidence of ditetradecyl sebacate being involved in specific signaling pathways, fatty acids in general are precursors to a wide range of signaling molecules (e.g., eicosanoids) and can modulate the activity of various receptors and enzymes. The general role of lipids in cellular signaling provides a context for the potential biological interactions of ditetradecyl sebacate and its metabolites.

Generalized Lipid Signaling Pathway

Caption: A generalized diagram of a lipid signaling pathway involving fatty acid metabolites.

Conclusion

Ditetradecyl sebacate is a long-chain diester with significant potential in materials science and pharmaceutical applications due to its hydrophobicity, biocompatibility, and biodegradability. Although specific experimental data for this compound is not abundant, its properties and behavior can be reliably inferred from related compounds. The synthetic route via Fischer esterification is straightforward and scalable. Further research into the specific properties and applications of ditetradecyl sebacate, particularly in the area of drug delivery and biomaterials, is warranted. This guide provides a foundational understanding for researchers and professionals interested in exploring the potential of this and similar long-chain fatty acid esters.

References

- 1. Ester - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Poly(glycerol sebacate) nanoparticles for ocular delivery of sunitinib: physicochemical, cytotoxic and allergic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Poly(glycerol sebacate) copolymer seeded with mesenchymal stem cells and growth differentiation factor 5-loaded nanoparticles for full-thickness cartilage repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fatty acid - Wikipedia [en.wikipedia.org]

- 9. Biochemistry, Lipids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Ditetradecyl Sebacate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of ditetradecyl sebacate, a long-chain aliphatic diester with potential applications in drug delivery systems, lubrication, and as a specialty chemical. This document details the chemical pathway, experimental protocols, and purification methods, supported by quantitative data and process visualizations.

Synthesis of Ditetradecyl Sebacate

Ditetradecyl sebacate is synthesized via the direct esterification of sebacic acid with tetradecanol, also known as myristyl alcohol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water, a byproduct of the reaction.

The overall reaction is as follows:

Sebacic Acid + 2 Tetradecanol → Ditetradecyl Sebacate + 2 H₂O

A general logical workflow for the synthesis and purification process is outlined below.

Ditetradecyl sebacate CAS number and molecular weight

An In-depth Technical Guide to Ditetradecyl Sebacate

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific experimental data for ditetradecyl sebacate. Consequently, this guide synthesizes known information and provides theoretical context based on the properties of structurally related long-chain diesters and sebacate compounds.

Introduction

Ditetradecyl sebacate is the diester formed from sebacic acid and 1-tetradecanol. As a long-chain aliphatic ester, its physicochemical properties are dominated by the two C14 alkyl chains, rendering it a highly lipophilic and waxy substance. While specific applications in drug development are not extensively documented, its structure suggests potential utility as a lipid excipient in various pharmaceutical formulations. This guide provides a summary of its known properties, a plausible synthesis protocol, and an exploration of its potential roles in drug delivery systems for an audience of researchers and drug development professionals.

Chemical Identity and Properties

The fundamental identification and calculated properties of ditetradecyl sebacate are summarized below.

| Parameter | Value | Source |

| CAS Number | 29709-32-0 | [External] |

| Molecular Formula | C38H74O4 | Calculated |

| Molecular Weight | 595.0 g/mol | [External] |

| Physical State | Expected to be a waxy solid at STP | Inferred |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | Inferred |

Note: STP (Standard Temperature and Pressure)

Synthesis of Ditetradecyl Sebacate

Generalized Experimental Protocol: Fischer Esterification

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine sebacic acid (1.0 eq), 1-tetradecanol (2.1 eq), and a suitable nonpolar solvent (e.g., toluene) to facilitate azeotropic removal of water.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.02-0.05 eq) or sulfuric acid.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by tracking the amount of water collected or by using techniques like Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic phase with an aqueous solution of sodium bicarbonate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter. Remove the solvent under reduced pressure.

-

Final Product: The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure, waxy ditetradecyl sebacate.

Synthesis Workflow Diagram

Potential Applications in Drug Development

The highly lipophilic nature of ditetradecyl sebacate makes it a candidate material for various applications in drug delivery, particularly for poorly water-soluble drugs. While direct studies are scarce, its properties align with those of lipid excipients commonly used in the pharmaceutical industry.[2][3]

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Ditetradecyl sebacate could serve as a core matrix lipid for the formulation of SLNs and NLCs. These nanoparticles are designed to encapsulate lipophilic drugs, enhancing their solubility, stability, and bioavailability. The long C14 chains would form a solid, crystalline lipid core at physiological temperatures, enabling controlled or sustained release of the entrapped therapeutic agent.

Ointments, Creams, and Emollients

In topical and transdermal formulations, it could function as a stiffening agent, emollient, or component of the lipid phase in creams and ointments.[2] Its waxy texture can provide structure and occlusivity, which is beneficial for skin hydration and drug penetration.

Melt Extrusion and Granulation

As a low-melting-point lipid, it could be used as a binder in melt granulation or hot-melt extrusion processes to produce sustained-release tablets or granules. The lipid matrix would control drug release via diffusion and/or erosion.

Logical Relationship for a Potential Application

The diagram below illustrates the conceptual use of ditetradecyl sebacate in a solid lipid nanoparticle (SLN) for drug delivery.

References

Spectroscopic Profile of Ditetradecyl Sebacate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ditetradecyl sebacate, a long-chain diester with applications in various fields, including as a plasticizer, lubricant, and in the formulation of drug delivery systems. Due to the limited availability of direct experimental spectra for Ditetradecyl sebacate in public databases, this guide presents predicted data based on the analysis of homologous sebacate diesters and established principles of spectroscopic interpretation. Detailed experimental protocols for the synthesis and spectroscopic analysis of long-chain diesters are also provided to facilitate further research and verification.

Chemical Structure

Ditetradecyl sebacate is the diester formed from the condensation reaction of sebacic acid and two molecules of tetradecanol.

Molecular Formula: C38H74O4 Molecular Weight: 595.0 g/mol IUPAC Name: Ditetradecyl decanedioate

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ditetradecyl sebacate. These predictions are derived from the known spectral characteristics of similar long-chain sebacate esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for Ditetradecyl sebacate (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.05 | t | 4H | -O-CH₂ -CH₂- |

| ~ 2.28 | t | 4H | -O=C-CH₂ -CH₂- |

| ~ 1.62 | p | 8H | -O-CH₂-CH₂ - & -O=C-CH₂-CH₂ - |

| ~ 1.25 | br s | 48H | -(CH₂ )₁₂- (sebacoate) & -(CH₂ )₁₁- (tetradecyl) |

| ~ 0.88 | t | 6H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for Ditetradecyl sebacate (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 174 | C =O |

| ~ 65 | -O-CH₂ - |

| ~ 34 | -O=C-CH₂ - |

| ~ 29.7 - 29.1 | -(CH₂ )n- |

| ~ 28.6 | -O-CH₂-CH₂ - |

| ~ 25.9 | -O=C-CH₂-CH₂ - |

| ~ 25.0 | -(CH₂ )- |

| ~ 22.7 | -CH₂ -CH₃ |

| ~ 14.1 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Ditetradecyl sebacate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2920 | Strong | C-H stretch (asymmetric, CH₂) |

| ~ 2850 | Strong | C-H stretch (symmetric, CH₂) |

| ~ 1740 | Strong | C=O stretch (ester) |

| ~ 1465 | Medium | C-H bend (CH₂) |

| ~ 1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for Ditetradecyl sebacate (Electron Ionization)

| m/z | Interpretation |

| 594 | [M]⁺ (Molecular Ion) |

| 400 | [M - C₁₄H₂₉O]⁺ |

| 383 | [M - C₁₄H₂₉O₂]⁺ |

| 201 | [C₁₄H₂₉O₂C]⁺ |

| 185 | [C₁₀H₁₇O₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of long-chain sebacate diesters, which can be adapted for Ditetradecyl sebacate.

Synthesis of Ditetradecyl Sebacate

This protocol is based on the Fischer esterification of sebacic acid with tetradecanol.

Materials:

-

Sebacic acid

-

Tetradecanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine sebacic acid (1.0 eq), tetradecanol (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography or recrystallization to obtain pure Ditetradecyl sebacate.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified Ditetradecyl sebacate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

IR Spectroscopy:

-

Sample Preparation: Place a small drop of the neat liquid or a thin film of the solid Ditetradecyl sebacate between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-700 amu).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Ditetradecyl sebacate.

Caption: Synthesis and Spectroscopic Characterization Workflow.

Solubility profile of Ditetradecyl sebacate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Ditetradecyl Sebacate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility Profile of Ditetradecyl Sebacate

The solubility of a solute is largely dependent on the polarity of both the solute and the solvent. Ditetradecyl sebacate is a non-polar molecule due to its long hydrocarbon chains (C14). Therefore, it is expected to be more soluble in non-polar organic solvents and less soluble in polar solvents. The following table summarizes the predicted qualitative solubility of ditetradecyl sebacate in a range of common organic solvents.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Non-Polar | Hexane | High | "Like dissolves like"; both are non-polar hydrocarbons. |

| Toluene | High | Toluene is a non-polar aromatic solvent capable of dissolving waxy substances. | |

| Chloroform | High | A good solvent for many organic compounds, including long-chain esters. | |

| Diethyl Ether | High | A common non-polar solvent for waxes and lipids. | |

| Polar Aprotic | Acetone | Moderate | Less polar than alcohols but more polar than hydrocarbons; can dissolve some lipids. |

| Ethyl Acetate | Moderate | An ester solvent that may show good solubility for a fellow ester. | |

| Tetrahydrofuran (THF) | Moderate | A versatile solvent that can dissolve a wide range of non-polar and polar compounds. | |

| Polar Protic | Ethanol | Low to Moderate | The polar hydroxyl group makes it less compatible with the long non-polar chains. Solubility is likely to be limited and highly temperature-dependent.[1][2] |

| Methanol | Low | More polar than ethanol, thus expected to have lower solubility for a large non-polar molecule.[3] | |

| Water | Insoluble | Ditetradecyl sebacate is highly hydrophobic and will not dissolve in water.[4] |

Experimental Protocol for Gravimetric Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of ditetradecyl sebacate in an organic solvent. The gravimetric method is a reliable and straightforward approach for this purpose.[5][6]

1. Materials and Apparatus

-

Ditetradecyl sebacate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Screw-capped glass vials

-

Volumetric flasks

-

Pipettes

-

Syringes and syringe filters (solvent-compatible)

-

Pre-weighed evaporation dishes (e.g., aluminum pans or glass petri dishes)

-

Vortex mixer or magnetic stirrer

-

Drying oven or vacuum oven

2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of ditetradecyl sebacate to a screw-capped glass vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sampling:

-

Allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-heated (to the experimental temperature) syringe fitted with a solvent-compatible filter. This prevents the precipitation of the solute during sampling.

-

-

Gravimetric Analysis:

-

Dispense the collected supernatant into a pre-weighed evaporation dish.

-

Record the total weight of the dish and the solution.

-

Evaporate the solvent in a well-ventilated fume hood or using a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a moderate temperature may be used.

-

Once the solvent is fully evaporated, place the dish in a drying oven at a temperature below the melting point of ditetradecyl sebacate until a constant weight is achieved.

-

Record the final weight of the dish with the dried solute.

-

3. Calculation

The solubility can be expressed in various units, such as g/100 mL or mg/mL.

-

Weight of the solution (W_solution): (Weight of dish + solution) - (Weight of empty dish)

-

Weight of the solute (W_solute): (Weight of dish + dried solute) - (Weight of empty dish)

-

Weight of the solvent (W_solvent): W_solution - W_solute

-

Solubility ( g/100 g solvent): (W_solute / W_solvent) * 100

-

Solubility (mg/mL): (W_solute in mg) / (Volume of supernatant in mL)

4. Safety Precautions

-

Always work in a well-ventilated fume hood, especially when handling volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Be aware of the flammability and toxicity of the solvents being used.

Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in the experimental determination of the solubility profile of ditetradecyl sebacate.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of ditetradecyl sebacate in organic solvents. The predicted solubility profile serves as a valuable starting point for formulation development and other research activities. However, it is imperative to experimentally verify these predictions using a robust and well-defined protocol, such as the gravimetric method detailed herein. Accurate solubility data is essential for ensuring the successful application and performance of ditetradecyl sebacate in various scientific and industrial fields.

References

Thermal properties of Ditetradecyl sebacate (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal properties of Ditetradecyl sebacate, with a primary focus on its melting and boiling points. Due to a lack of specific experimental data for Ditetradecyl sebacate in publicly available literature, this document emphasizes the established methodologies for determining these crucial thermal characteristics for long-chain esters. It also includes information on related sebacate esters to provide a comparative context.

Understanding the Thermal Properties of Esters

The melting and boiling points of esters are fundamentally influenced by their molecular structure. Key factors include:

-

Molecular Weight: Generally, as the molecular weight of an ester increases, so do its melting and boiling points due to stronger van der Waals forces.

-

Chain Length: Longer alkyl chains, such as the tetradecyl groups in Ditetradecyl sebacate, lead to higher melting and boiling points.

-

Branching: Straight-chain esters tend to have higher melting and boiling points compared to their branched isomers because they can pack more closely together, leading to stronger intermolecular forces.

-

Polarity: The presence of the polar ester group contributes to dipole-dipole interactions, which influence these thermal properties.

Thermal Properties of Related Sebacate Esters

To provide a frame of reference, the following table summarizes the reported melting and boiling points of other sebacate esters. This data can offer an approximation of the expected range for Ditetradecyl sebacate.

| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| Diethyl sebacate | C₁₄H₂₆O₄ | 1 - 4 | 302 - 305 |

| Dioctyl sebacate | C₂₆H₅₀O₄ | -48 | 256 |

| Didecyl sebacate | C₃₀H₅₈O₄ | Data not readily available | Data not readily available |

Experimental Determination of Thermal Properties

The precise determination of the melting and boiling points of a compound like Ditetradecyl sebacate requires empirical analysis. The two primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Melting Point Determination

Principle: DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The melting point is identified as the peak of the endothermic transition on the DSC thermogram.

Detailed Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of Ditetradecyl sebacate (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program:

-

Equilibration: The sample and reference are brought to a starting temperature well below the expected melting point (e.g., 0°C) and held isothermally for a few minutes to ensure thermal equilibrium.

-

Heating Ramp: The temperature is increased at a constant, controlled rate (e.g., 5-10°C/min) under an inert atmosphere (e.g., nitrogen gas flow of 20-50 mL/min) to a temperature well above the expected melting point.

-

Cooling Ramp (Optional): The sample can be cooled back to the starting temperature to study crystallization behavior.

-

Second Heating Ramp (Often Recommended): A second heating cycle is often performed to obtain a more accurate melting point, as the thermal history of the sample is erased during the first heating and cooling cycle.

-

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature or the peak temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA) for Boiling Point Determination

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The boiling point can be determined by identifying the temperature at which a significant and rapid mass loss occurs due to vaporization.

Detailed Experimental Protocol:

-

Sample Preparation: A small amount of Ditetradecyl sebacate (typically 5-10 mg) is placed in an open TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument's balance is calibrated.

-

Thermal Program:

-

Equilibration: The sample is held at a starting temperature well below the expected boiling point.

-

Heating Ramp: The temperature is increased at a constant rate (e.g., 10-20°C/min) under a controlled atmosphere (e.g., nitrogen or air flow).

-

-

Data Analysis: The TGA curve plots mass percentage versus temperature. The boiling point is typically identified as the onset temperature of the major mass loss step in the derivative of the TGA curve (the DTG curve), which represents the maximum rate of mass loss.

Workflow for Thermal Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a compound like Ditetradecyl sebacate.

Caption: Experimental workflow for determining melting and boiling points.

Predictive Methods

In the absence of experimental data, computational methods can be employed to estimate the thermal properties of Ditetradecyl sebacate. Quantitative Structure-Property Relationship (QSPR) models use the molecular structure of a compound to predict its physicochemical properties. These models are built on large datasets of known compounds and can provide reasonable estimates, though they are not a substitute for experimental verification.

Conclusion

An In-Depth Technical Guide to the Potential Applications of Ditetradecyl Sebacate in Material Science

For: Researchers, scientists, and professionals in material science and chemical engineering.

Abstract

Ditetradecyl sebacate, a long-chain diester, is a versatile organic compound with significant potential in various fields of material science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and established applications, with a primary focus on its role as a phase change material (PCM) for thermal energy storage. Additionally, its potential utility as a lubricant and in specialized industrial fluids is explored. This document consolidates quantitative data, details experimental protocols for its synthesis and characterization, and presents a workflow for its laboratory-scale production. While the primary focus remains on its industrial applications, the absence of evidence for its use in biomedical or drug delivery contexts is also noted.

Introduction

Ditetradecyl sebacate (DTS), with the chemical formula C₃₈H₇₄O₄, is the diester of sebacic acid and tetradecanol. Its long aliphatic chains contribute to a unique set of properties, including a distinct melting and freezing profile at a moderately elevated temperature, high latent heat of fusion, and good thermal and chemical stability. These characteristics make it a prime candidate for applications requiring reliable and efficient thermal energy management. This guide aims to provide a detailed technical resource for researchers and professionals interested in harnessing the potential of Ditetradecyl sebacate.

Physicochemical Properties

A summary of the key physical and chemical properties of Ditetradecyl sebacate is presented below.

Physical and Chemical Data

| Property | Value | Reference |

| IUPAC Name | Ditetradecyl decanedioate | General |

| CAS Number | 26719-47-1 | [1] |

| Molecular Formula | C₃₈H₇₄O₄ | General |

| Molecular Weight | 627.08 g/mol | General |

| Boiling Point (Predicted) | 559.3 ± 18.0 °C | [1] |

| Density (Predicted) | 0.897 ± 0.06 g/cm³ | [1] |

Thermal Properties

The thermal properties of Ditetradecyl sebacate are central to its primary application as a phase change material.

| Thermal Property | Value | Reference |

| Melting Temperature Range | 50 - 58 °C | [2] |

| Latent Heat of Fusion (Enthalpy) | > 200 kJ/kg (approx. 202 ± 2 J/g) | [2] |

Synthesis of Ditetradecyl Sebacate

Ditetradecyl sebacate is typically synthesized via Fischer esterification. The following protocol is a detailed methodology based on established literature.[3]

Experimental Protocol: Fischer Esterification

Materials:

-

Sebacic acid

-

1-Tetradecanol (Myristyl alcohol)

-

Sulfuric acid (H₂SO₄, concentrated, as catalyst)

-

Methanol (for purification)

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate (EtOAc)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine sebacic acid and 1-tetradecanol. A molar ratio of alcohol to dicarboxylic acid of 10:1 is typically used to drive the reaction towards the diester product.[3] For Ditetradecyl sebacate specifically, a modified ratio of 1.5:1 (alcohol to acid) has also been reported.[3]

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification is azeotropically removed using the Dean-Stark trap. The reaction is monitored until the theoretical amount of water is collected, indicating the completion of the reaction.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with deionized water. During each wash, sodium carbonate is added to the aqueous phase to precipitate any unreacted sebacic acid.[3]

-

Separate the organic layer containing the diester using a separatory funnel.

-

Wash the organic layer with deionized water until the aqueous phase is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent (ethyl acetate, if used) under reduced pressure using a rotary evaporator.

-

-

Crystallization:

-

Dissolve the crude Ditetradecyl sebacate in methanol at an approximate 10:1 alcohol to ester ratio.[3]

-

Crystallize the diester at a controlled temperature (e.g., -20 °C or +2 °C, depending on the desired crystallization kinetics).[3]

-

Repeat the crystallization process until a purity of ≥ 95% is achieved, as confirmed by analytical techniques.[3]

-

Synthesis and Purification Workflow

Caption: Synthesis and purification workflow for Ditetradecyl sebacate.

Characterization Protocols

To ensure the purity and characterize the properties of the synthesized Ditetradecyl sebacate, the following analytical techniques are employed.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To confirm the formation of the ester and the absence of unreacted carboxylic acid and alcohol.

Protocol:

-

Obtain a background spectrum of the clean ATR crystal (e.g., diamond).

-

Place a small amount of the purified Ditetradecyl sebacate sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Look for the characteristic strong C=O stretching vibration of the ester group around 1740-1735 cm⁻¹. The absence of a broad O-H stretching band from the carboxylic acid (around 3300-2500 cm⁻¹) and the alcohol (around 3600-3200 cm⁻¹) indicates a pure product.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of the synthesized diester and confirm its molecular weight.

Protocol:

-

Prepare a dilute solution of the Ditetradecyl sebacate sample in a suitable solvent (e.g., tetrahydrofuran).

-

Inject the sample into the GC-MS system.

-

GC conditions (example): Use a suitable capillary column (e.g., DB-5ms). The oven temperature program can be set to hold at an initial temperature (e.g., 80°C) for a short period, then ramp up to a final temperature (e.g., 320°C) to ensure elution of the high-boiling point ester.[2]

-

MS conditions: Operate the mass spectrometer in electron ionization (EI) mode.

-

Analysis: The retention time of the major peak in the chromatogram indicates the purity. The mass spectrum of this peak should correspond to the molecular ion and fragmentation pattern of Ditetradegcyl sebacate. The purity is often determined by the relative area of the main peak, with a target of ≥ 95%.[4]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting and crystallization temperatures and the latent heat of fusion.

Protocol:

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal program:

-

Heat the sample to a temperature well above its melting point (e.g., 80°C) to erase its thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point (e.g., 0°C).

-

Heat the sample again at a controlled rate (e.g., 10 °C/min) to above its melting point.

-

-

Analysis: The melting temperature (Tm) is determined from the peak of the endothermic transition during the second heating cycle. The crystallization temperature (Tc) is determined from the peak of the exothermic transition during the cooling cycle. The latent heat of fusion (ΔHm) is calculated from the area under the melting peak.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition temperature of the material.

Protocol:

-

Place a small, accurately weighed sample into a TGA crucible.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.

Potential Applications in Material Science

Phase Change Materials for Thermal Energy Storage

The most promising application of Ditetradecyl sebacate is as an organic phase change material (PCM). Its melting temperature in the range of 50-58°C makes it suitable for low-to-medium temperature thermal energy storage applications, such as:

-

Solar water heating systems: Storing solar energy during the day and releasing it to heat water at night or on cloudy days.

-

Waste heat recovery: Capturing and storing waste heat from industrial processes for later use.

-

Thermal management of electronics: Maintaining the operating temperature of electronic components within a safe range.

-

Smart textiles: Incorporating into fabrics to regulate body temperature.

The high latent heat of fusion of over 200 kJ/kg allows for the storage of a large amount of thermal energy in a small mass of material.[2] Its chemical stability and predictable melting/freezing behavior make it a reliable PCM.

Lubricants and Additives

Diesters, in general, are known for their excellent lubrication properties, including high viscosity indices, good low-temperature performance, and oxidative stability.[5] While specific quantitative data for Ditetradecyl sebacate as a primary lubricant is limited in the available literature, its chemical structure suggests it could be a valuable component in lubricant formulations, particularly for applications requiring high-temperature stability and low volatility. It has been mentioned as a potential additive to improve the properties of other lubricating oils.[6]

Wellbore Fluids

Ditetradecyl sebacate has been identified as a potential component in wellbore fluids, also known as drilling fluids.[7] In these applications, it can act as a lubricant, reduce friction between the drill string and the wellbore, and help to control the rheological properties of the fluid. Its thermal stability is also an advantage in high-temperature drilling environments.

Future Outlook and Conclusion

Ditetradecyl sebacate is a material with well-defined potential in industrial applications, particularly in the realm of thermal energy storage. Its synthesis is straightforward, and its thermal properties are highly attractive for PCM applications. Further research could focus on the development of composite PCMs incorporating Ditetradecyl sebacate to enhance thermal conductivity and prevent leakage, as well as more detailed studies on its performance as a lubricant and in drilling fluid formulations.

It is important to note that based on the current body of scientific literature, there is no evidence to suggest that Ditetradecyl sebacate has been investigated for or is suitable for applications in drug delivery or other biomedical fields. Its potential in these areas remains unexplored, and any future consideration for such applications would require extensive biocompatibility and toxicological studies.

References

- 1. 26719-47-1 CAS MSDS (ditetradecyl sebacate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 3.1. Synthesis [bio-protocol.org]

- 4. Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. US3175010A - 4, 4'-methylenebis(2, 6-dialkylphenol) compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Ditetradecyl Sebacate: A Technical Guide to its Biodegradability and Environmental Impact

Introduction

Ditetradecyl sebacate is a diester of sebacic acid and tetradecanol. Its long aliphatic chains suggest it is likely to be readily biodegradable by microorganisms that utilize hydrocarbons. However, its low water solubility may be a rate-limiting factor in its environmental fate. A thorough assessment of its biodegradability and ecotoxicity is crucial for its safe application, particularly in contexts where environmental release is possible. This guide outlines the standard methodologies and data expectations for such an assessment.

Biodegradability Assessment

The biodegradability of a chemical substance is a critical parameter in determining its environmental persistence. For Ditetradecyl sebacate, a ready biodegradability test is the recommended starting point.

Predicted Biodegradation Pathway

It is anticipated that the biodegradation of Ditetradecyl sebacate would be initiated by enzymatic hydrolysis of the ester bonds, releasing sebacic acid and tetradecanol. These intermediates would then be further metabolized by microorganisms through beta-oxidation pathways.

Experimental Protocol: OECD 301B - CO₂ Evolution Test

The OECD 301B test is a stringent aerobic biodegradation test that measures the amount of carbon dioxide evolved from the microbial mineralization of a test substance.

Methodology:

-

Test System: A defined volume of mineral medium containing a low concentration of a mixed population of microorganisms (activated sludge) is used.

-

Test Substance Addition: A known concentration of Ditetradecyl sebacate (typically 10-20 mg/L of theoretical organic carbon) is added as the sole carbon source. Due to its expected low solubility, it may be necessary to adsorb the substance onto an inert support like silica gel.

-

Incubation: The test vessels are incubated in the dark at a constant temperature (20-24°C) for 28 days.

-

CO₂ Measurement: The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantified by titration or by using an inorganic carbon analyzer.

-

Control Groups:

-

Blank Control: Contains only the inoculum and mineral medium to measure background CO₂ evolution.

-

Reference Control: Contains a readily biodegradable reference substance (e.g., sodium benzoate) to ensure the viability of the inoculum.

-

Toxicity Control: Contains both the test substance and the reference substance to check for inhibitory effects of the test substance on the microbial population.

-

-

Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced by the test substance to its theoretical maximum CO₂ production (ThCO₂), corrected for the CO₂ produced in the blank control. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.

Quantitative Data Summary (Illustrative)

The following table presents an example of how quantitative data from a biodegradability study would be summarized.

| Parameter | Result | Test Guideline |

| Ready Biodegradability | ||

| Mineralization (CO₂ Evolution) | 65% after 28 days | OECD 301B |

| 10-day window achieved | Yes | OECD 301B |

| Inherent Biodegradability | ||

| DOC Removal | >70% after 28 days | OECD 302B |

Ecotoxicity Assessment

Ecotoxicity studies are essential to determine the potential harm of a substance to aquatic and terrestrial organisms.

Aquatic Toxicity

Given its likely low water solubility, the preparation of test solutions is a critical aspect of aquatic toxicity testing for Ditetradecyl sebacate. The use of a water-accommodated fraction (WAF) or a solvent carrier may be necessary.

Experimental Protocols

Standardized acute toxicity tests are typically conducted on representatives of three trophic levels:

-

Fish: OECD 203 - Fish, Acute Toxicity Test (e.g., Rainbow Trout, Oncorhynchus mykiss)

-

Methodology: Fish are exposed to a range of concentrations of the test substance for 96 hours. Mortality and sub-lethal effects are observed. The LC50 (the concentration lethal to 50% of the test population) is determined.

-

-

Aquatic Invertebrates: OECD 202 - Daphnia sp., Acute Immobilisation Test

-

Methodology: Daphnia magna are exposed to the test substance for 48 hours. The EC50 (the concentration causing immobilization in 50% of the daphnids) is determined.

-

-

Algae: OECD 201 - Freshwater Alga and Cyanobacteria, Growth Inhibition Test

-

Methodology: A culture of a green alga (e.g., Pseudokirchneriella subcapitata) is exposed to the test substance for 72 hours. The inhibition of growth is measured, and the EC50 (the concentration causing a 50% reduction in growth) is calculated.

-

Quantitative Ecotoxicity Data Summary (Illustrative)

The following table provides an example of how ecotoxicity data would be presented.

| Organism | Endpoint | Result (mg/L) | Test Guideline |

| Acute Toxicity | |||

| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | >100 | OECD 203 |

| Daphnia magna (Water Flea) | 48h EC50 | >100 | OECD 202 |

| Pseudokirchneriella subcapitata (Green Alga) | 72h EC50 | >100 | OECD 201 |

| Chronic Toxicity | |||

| Daphnia magna (Water Flea) | 21d NOEC | >1 | OECD 211 |

NOEC: No Observed Effect Concentration

Visualizations

Experimental Workflow for Biodegradability Testing

Ditetradecyl Sebacate as a Novel Biomaterial: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacic acid, a naturally occurring dicarboxylic acid, serves as a versatile building block for a variety of biocompatible and biodegradable polymers. While the specific diester, ditetradecyl sebacate, is not extensively documented as a standalone biomaterial in current literature, its chemical structure suggests potential as a hydrophobic component in drug delivery systems and other biomedical applications. The synthesis would theoretically involve the esterification of sebacic acid with tetradecanol. However, the preponderance of research in sebacate-based biomaterials focuses on the elastomeric polymer, poly(glycerol sebacate) (PGS). This guide will provide a comprehensive overview of sebacate-based biomaterials, with a primary focus on the well-characterized and widely utilized PGS, as a representative example.

Synthesis of Sebacate-Based Biomaterials

Theoretical Synthesis of Ditetradecyl Sebacate

The synthesis of ditetradecyl sebacate can be inferred from standard esterification methods. The reaction would involve the condensation of sebacic acid with two equivalents of tetradecanol, typically in the presence of an acid catalyst and with the removal of water to drive the reaction to completion.

Synthesis of Poly(Glycerol Sebacate) (PGS)

PGS is a biodegradable elastomer synthesized through the polycondensation of glycerol and sebacic acid.[1] The process is typically a two-step reaction involving the formation of a pre-polymer followed by a curing step to create a crosslinked network.[2][3]

Experimental Protocols

Protocol 1: Synthesis of Poly(Glycerol Sebacate) (PGS) Pre-polymer

Materials:

-

Glycerol (anhydrous)

-

Sebacic acid

-

Argon or Nitrogen gas

-

Three-neck round-bottom flask

-

Magnetic stirrer and heating mantle

-

Vacuum pump

Procedure:

-

Equimolar amounts of glycerol and sebacic acid are added to a three-neck round-bottom flask.[4]

-

The flask is equipped with a magnetic stirrer, a gas inlet, and a condenser.

-

The reaction mixture is heated to 120°C under a constant flow of argon or nitrogen gas with continuous stirring.[4]

-

The reaction is allowed to proceed for 24 hours to form the pre-polymer.[4]

-

To increase the molecular weight, the pressure is then reduced to approximately 40 mTorr, and the reaction is continued for another 5-6 hours.[3][4]

-

The resulting viscous liquid is the PGS pre-polymer, which can be stored for future use.

Protocol 2: Preparation of Drug-Loaded PGS Nanoparticles

Materials:

-

PGS pre-polymer

-

Therapeutic drug

-

Solvent (e.g., ethanol, acetone)

-

Water (deionized)

-

Stirrer

Procedure:

-

The PGS pre-polymer and the hydrophobic drug are dissolved in a suitable organic solvent, such as ethanol.

-

This organic solution is then added dropwise to a larger volume of deionized water under constant stirring. This process is known as solvent displacement or nanoprecipitation.[5]

-

The sudden change in solvent polarity causes the hydrophobic PGS and the encapsulated drug to precipitate into nanoparticles.

-

The organic solvent is subsequently removed by evaporation under reduced pressure.

-

The resulting aqueous suspension contains the drug-loaded PGS nanoparticles, which can be purified and concentrated for further use.

Data Presentation

Table 1: Physicochemical Properties of Drug-Loaded PGS Nanoparticles

| Drug | Polymer Concentration (mg/mL) | Particle Size (nm) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |

| Sunitinib | - | 282 | 34.6 | -8.9 | [6] |

| Curcumin | 5.0 | ~180 | - | - | [7] |

| 5-Fluorouracil | - | 200-350 | 90.39 | - | [8] |

Note: Dashes indicate data not provided in the cited source.

Table 2: Biocompatibility of PGS-Based Formulations

| Formulation | Cell Line | Assay | Result | Reference |

| PGS/gelatine nanoparticles | L929 | MTT assay | Non-cytotoxic | [6] |

| Sunitinib-loaded PGS/gelatine NPs | L929 | MTT assay | Non-toxic at concentrations <36 nM | [6] |

| PGS Nanoparticles (PGS-NP) | MDA-MB-231, A549 | MTT assay | Minimal cytotoxicity even at 100 µg/mL | [8] |

| 5-FU-PGS implants | - (in vivo) | H&E staining | No remarkable inflammation, good biocompatibility | [9] |

Mandatory Visualizations

Synthesis of Poly(Glycerol Sebacate)

Caption: Synthesis of Poly(Glycerol Sebacate) (PGS).

Experimental Workflow for PGS Nanoparticle Formulation

Caption: Workflow for PGS Nanoparticle Formulation.

Conclusion

While "ditetradecyl sebacate" remains a theoretical biomaterial with limited dedicated research, the broader class of sebacate-based polymers, particularly poly(glycerol sebacate), has demonstrated significant promise in the biomedical field. PGS offers tunable mechanical properties, excellent biocompatibility, and biodegradability, making it a suitable candidate for drug delivery, tissue engineering, and other biomedical applications. The provided protocols and data serve as a foundational guide for researchers and professionals interested in exploring the potential of sebacate-based biomaterials. Further investigation into long-chain dialkyl sebacates may reveal novel properties and applications for this versatile class of materials.

References

- 1. Frontiers | Different methods of synthesizing poly(glycerol sebacate) (PGS): A review [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]

- 4. 2.3. Synthesis of Poly(glycerol sebacate) Prepolymer [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Poly(glycerol sebacate) nanoparticles for ocular delivery of sunitinib: physicochemical, cytotoxic and allergic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Curcumin-Loaded Nanoparticles of Poly(Glycerol Sebacate): A Novel Highly Stable Anticancer System [mdpi.com]

- 8. 5FU encapsulated polyglycerol sebacate nanoparticles as anti-cancer drug carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Ditetradecyl Sebacate: A High-Performance Plasticizer for Specialized Polymer Applications

Introduction

Ditetradecyl sebacate is a high molecular weight diester of sebacic acid and tetradecanol. It belongs to the family of long-chain dialkyl sebacates, which are recognized for their excellent performance as secondary plasticizers in various polymer systems. This application note provides a comprehensive overview of the use of ditetradecyl sebacate as a plasticizer, with a focus on its benefits, typical applications, and protocols for its incorporation and characterization in polymer matrices. Due to the limited direct experimental data on ditetradecyl sebacate, this document leverages data from analogous long-chain dialkyl sebacates, such as dioctyl sebacate (DOS) and di-isodecyl sebacate (DIDS), to provide insights into its expected performance.

The primary function of a plasticizer is to increase the flexibility and reduce the glass transition temperature (Tg) of a polymer, making it more pliable and easier to process.[1] Ditetradecyl sebacate, with its long, non-polar alkyl chains, is particularly effective at imparting low-temperature flexibility and reducing plasticizer migration, a common issue with lower molecular weight plasticizers.

Key Applications

Ditetradecyl sebacate is a suitable plasticizer for a range of polymers where high performance and durability are required. Its properties make it an excellent choice for:

-

Polyvinyl Chloride (PVC): As a secondary plasticizer in PVC formulations, it can significantly improve low-temperature flexibility, making it ideal for applications such as wire and cable insulation, automotive interiors, and specialty films that must perform in cold environments.[2]

-

Synthetic Rubbers: In elastomers like nitrile rubber (NBR) and neoprene, ditetradecyl sebacate can enhance flexibility and low-temperature performance without compromising chemical resistance.[1]

-

Cellulose Derivatives: It can be used to plasticize cellulose acetate butyrate and other cellulose esters, improving their processability and the flexibility of the final products.[1]

Performance Characteristics

The long alkyl chains of ditetradecyl sebacate are expected to provide superior performance in several key areas compared to shorter-chain sebacates. The following table summarizes the expected properties based on data from analogous long-chain dialkyl sebacates.

| Property | Expected Performance of Ditetradecyl Sebacate | Analogous Data (Compound) | Citation |

| Low-Temperature Flexibility | Excellent | Maintains flexibility at very low temperatures. | [3] |

| Volatility | Very Low | Higher molecular weight leads to reduced plasticizer loss over time. | [4] |

| Migration Resistance | High | Long alkyl chains anchor the plasticizer within the polymer matrix. | [4] |

| Plasticizing Efficiency | Moderate to High | Effective at reducing the glass transition temperature. | [1] |

| Chemical Resistance | Good | Resistant to extraction by water and aqueous solutions. | [2] |

| Biocompatibility | Potentially Good | Sebacate esters are generally considered to have low toxicity. | [1] |

Experimental Protocols

Protocol 1: Synthesis of Ditetradecyl Sebacate

This protocol describes the direct esterification of sebacic acid with tetradecanol.

Materials:

-

Sebacic acid

-

Tetradecanol (Myristyl alcohol)

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hexane

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Combine sebacic acid (1 mole), tetradecanol (2.2 moles), and p-toluenesulfonic acid (0.02 moles) in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Dilute the mixture with hexane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the crude ditetradecyl sebacate by vacuum distillation to remove any unreacted starting materials and byproducts.

Protocol 2: Incorporation of Ditetradecyl Sebacate into PVC

This protocol outlines a standard procedure for preparing a plasticized PVC formulation.

Materials:

-

PVC resin (e.g., K-value 67)

-

Ditetradecyl sebacate

-

Thermal stabilizer (e.g., a mixed metal stabilizer)

-

Co-stabilizer (e.g., epoxidized soybean oil)

Equipment:

-

Two-roll mill

-

Hydraulic press with heating and cooling capabilities

-

Molds for preparing test specimens

Procedure:

-

Pre-mixing: In a high-speed mixer, blend the PVC resin, thermal stabilizer, and co-stabilizer until a homogeneous powder is obtained.

-

Plasticizer Addition: Slowly add the pre-heated ditetradecyl sebacate to the powder blend while continuing to mix until the plasticizer is fully absorbed.

-

Melt Compounding: Transfer the dry blend to a two-roll mill preheated to a temperature suitable for PVC processing (typically 160-170°C).

-

Continuously pass the molten PVC through the nip of the rolls until a uniform sheet is formed. This process typically takes 5-10 minutes.

-

Molding: Cut the compounded sheet into appropriate sizes and place them into a mold.

-

Preheat the mold in a hydraulic press at the molding temperature (e.g., 170-180°C) for a few minutes.

-

Apply pressure (e.g., 10-15 MPa) for a specified time (e.g., 5 minutes) to form the test specimens.

-

Cool the mold under pressure to solidify the plasticized PVC.

-

Remove the specimens from the mold for subsequent characterization.

Protocol 3: Characterization of Plasticized PVC

This protocol describes key tests to evaluate the performance of ditetradecyl sebacate as a plasticizer.

1. Thermal Properties (Differential Scanning Calorimetry - DSC):

-

Purpose: To determine the glass transition temperature (Tg) of the plasticized PVC.

-

Procedure:

-

Cut a small sample (5-10 mg) from the molded sheet.

-

Place the sample in an aluminum DSC pan.

-

Heat the sample to a temperature above the expected Tg (e.g., 100°C) to erase its thermal history.

-

Cool the sample to a low temperature (e.g., -80°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow.

-

The Tg is determined as the midpoint of the step change in the heat flow curve.

-

2. Mechanical Properties (Tensile Testing):

-

Purpose: To measure the tensile strength, elongation at break, and modulus of the plasticized PVC.

-

Procedure:

-

Use dumbbell-shaped specimens as per standard test methods (e.g., ASTM D638).

-

Condition the specimens at a standard temperature and humidity.

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a tensile load at a constant crosshead speed until the specimen fractures.

-

Record the load and elongation data to calculate tensile strength, elongation at break, and Young's modulus.

-

3. Plasticizer Migration (Extraction Test):

-

Purpose: To evaluate the resistance of ditetradecyl sebacate to extraction by a solvent.

-

Procedure:

-

Cut a pre-weighed sample of the plasticized PVC.

-

Immerse the sample in a solvent (e.g., hexane or ethanol) at a specified temperature for a defined period.

-

Remove the sample, dry it thoroughly, and reweigh it.

-

The percentage of weight loss corresponds to the amount of plasticizer extracted.

-

Visualizations

References

Application Notes and Protocols: Ditetradecyl Sebacate in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditetradecyl sebacate, a diester of sebacic acid and tetradecanol, is a lipophilic compound with potential applications in the development of novel drug delivery systems. Its solid lipid nature at physiological temperatures makes it a suitable candidate for the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These lipid-based nanosystems offer several advantages for drug delivery, including enhanced bioavailability of poorly soluble drugs, controlled release, and improved stability of the encapsulated active pharmaceutical ingredient (API).[1] This document provides an overview of the potential applications of ditetradecyl sebacate in drug delivery and detailed protocols for the preparation and characterization of ditetradecyl sebacate-based nanoparticles.

Lipid nanoparticles, such as SLNs and NLCs, are colloidal carriers typically ranging in size from 50 to 1000 nm.[2] SLNs are formulated with a solid lipid core, while NLCs are a second-generation system that incorporates a blend of solid and liquid lipids, creating a less-ordered lipid matrix that can accommodate higher drug loads and minimize drug expulsion during storage.[1][3] Due to its chemical structure, ditetradecyl sebacate can serve as the solid lipid component in both SLN and NLC formulations.

Key Advantages of Ditetradecyl Sebacate-Based Nanoparticles:

-

Biocompatibility: Sebacic acid, a component of ditetradecyl sebacate, has been shown to have low toxicity, suggesting the potential for good biocompatibility of the resulting nanoparticles.[4]

-

Controlled Release: The solid lipid matrix of ditetradecyl sebacate can provide sustained release of the encapsulated drug, reducing the need for frequent administration.

-

Enhanced Drug Stability: Encapsulation within the lipid matrix can protect sensitive APIs from enzymatic and hydrolytic degradation.

-

Improved Bioavailability: For poorly water-soluble drugs, formulation into lipid nanoparticles can enhance absorption and oral bioavailability.

Data Presentation: Formulation and Characterization Parameters

The following tables summarize typical quantitative data for lipid nanoparticles analogous to those that could be formulated with ditetradecyl sebacate. These values are based on studies of nanoparticles prepared with structurally similar long-chain fatty acid esters and solid lipids.

Table 1: Physicochemical Properties of Ditetradecyl Sebacate-Based Nanoparticles

| Parameter | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) |

| Particle Size (nm) | 100 - 400 | 50 - 300 |

| Polydispersity Index (PDI) | 0.1 - 0.3 | 0.1 - 0.25 |

| Zeta Potential (mV) | -15 to -30 | -10 to -25 |

| Drug Loading (%) | 1 - 5 | 5 - 15 |

| Encapsulation Efficiency (%) | 70 - 95 | 85 - 99 |

Table 2: In Vitro Drug Release Characteristics

| Time (hours) | Cumulative Release (%) - SLNs (Model Drug A) | Cumulative Release (%) - NLCs (Model Drug A) |

| 1 | 15 | 25 |

| 4 | 35 | 50 |

| 8 | 55 | 75 |

| 12 | 70 | 90 |

| 24 | 85 | >95 |

Note: The data presented are representative values from literature on lipid nanoparticles and should be considered as a guideline. Actual results will vary depending on the specific drug, formulation, and process parameters.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of ditetradecyl sebacate-based NLCs. These methods are adapted from established procedures for lipid nanoparticle formulation.

Protocol 1: Preparation of Ditetradecyl Sebacate NLCs by High-Shear Homogenization and Ultrasonication

1. Materials:

- Ditetradecyl sebacate (Solid Lipid)

- Miglyol 812 (or other suitable liquid lipid)

- Poloxamer 188 (or other suitable surfactant)

- Active Pharmaceutical Ingredient (API)

- Purified Water

2. Equipment:

- High-shear homogenizer (e.g., Ultra-Turrax)

- Probe sonicator

- Water bath or heating mantle

- Magnetic stirrer

3. Procedure:

- Preparation of the Lipid Phase:

- Weigh the required amounts of ditetradecyl sebacate and liquid lipid (e.g., a 70:30 ratio).

- Add the desired amount of the lipophilic API to the lipid mixture.

- Heat the mixture in a beaker to 5-10°C above the melting point of ditetradecyl sebacate until a clear, homogenous lipid melt is obtained.

- Preparation of the Aqueous Phase:

- Dissolve the surfactant (e.g., 1-2% w/v) in purified water.

- Heat the aqueous phase to the same temperature as the lipid phase.

- Emulsification:

- Add the hot aqueous phase to the molten lipid phase under continuous stirring with a magnetic stirrer.

- Immediately homogenize the mixture using a high-shear homogenizer at 10,000-15,000 rpm for 5-10 minutes to form a coarse pre-emulsion.

- Nanoparticle Formation:

- Subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator for 10-15 minutes.

- Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.

- Purification:

- The NLC dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Protocol 2: Characterization of Ditetradecyl Sebacate NLCs

1. Particle Size and Polydispersity Index (PDI) Analysis:

- Method: Dynamic Light Scattering (DLS).

- Procedure:

- Dilute the NLC dispersion with purified water to an appropriate concentration.

- Measure the particle size and PDI using a DLS instrument at 25°C.

- Perform the measurement in triplicate and report the average values.

2. Zeta Potential Measurement:

- Method: Laser Doppler Velocimetry.

- Procedure:

- Dilute the NLC dispersion with purified water.

- Measure the electrophoretic mobility in an electric field to determine the zeta potential.

- This measurement provides an indication of the colloidal stability of the nanoparticle dispersion.

3. Determination of Drug Loading and Encapsulation Efficiency:

- Procedure:

- Separate the unencapsulated drug from the NLCs by ultracentrifugation or centrifugal filter units.

- Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

- Disrupt the NLCs in the pellet using a suitable solvent (e.g., methanol, chloroform) to release the encapsulated drug.

- Quantify the total amount of drug in the initial dispersion.

- Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

- DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

- EE (%) = (Weight of drug in nanoparticles / Total weight of drug used) x 100

4. In Vitro Drug Release Study:

- Method: Dialysis Bag Method.

- Procedure:

- Place a known amount of the NLC dispersion in a dialysis bag with a suitable molecular weight cut-off.

- Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

- At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

- Analyze the drug concentration in the withdrawn samples using a suitable analytical method.

- Plot the cumulative percentage of drug released versus time.

Visualizations

Experimental Workflow

Caption: Workflow for NLC preparation and characterization.

Logical Relationships in NLC Formulation

Caption: Key parameters influencing NLC properties.

References

- 1. innovationinfo.org [innovationinfo.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Evaluation of the release kinetics of hydrophilic and lipophilic compounds from lipid–polymer hybrid nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. Nanoparticle Blueprints Reveal Path to Smarter Medicines - Penn Engineering Blog [blog.seas.upenn.edu]

Application Notes and Protocols for the Formulation of Ditetradecyl Sebacate-Based Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditetradecyl sebacate, a wax ester, is a promising lipid excipient for the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are advanced drug delivery systems that offer several advantages, including improved bioavailability of poorly soluble drugs, controlled release profiles, and the potential for targeted delivery. The solid lipid core of these nanoparticles can encapsulate lipophilic drugs, protecting them from degradation and enabling sustained release. This document provides detailed protocols for the formulation and characterization of Ditetradecyl sebacate-based nanoparticles, along with representative data to guide researchers in their development efforts.

Data Presentation

The physicochemical characteristics of Solid Lipid Nanoparticles are critical for their in vitro and in vivo performance. The following tables summarize typical quantitative data for SLNs formulated with lipids structurally similar to Ditetradecyl sebacate, such as glyceryl behenate and cetyl palmitate. These values can serve as a benchmark for the development of Ditetradecyl sebacate-based formulations.

Table 1: Physicochemical Properties of Blank Solid Lipid Nanoparticles

| Lipid Matrix | Formulation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Glyceryl Behenate | Hot Self-Nanoemulsification | 214.5 ± 4.07[1] | < 0.5[2] | -12.7 ± 0.87[1] |

| Glyceryl Behenate | Solvent Emulsification-Diffusion | ~250 | ~0.47 | -11.0 to -16.4[2] |

| Cetyl Palmitate | Microfluidics | ~150-200 | < 0.2 | Not Reported |

Table 2: Drug Loading and Encapsulation Efficiency of Solid Lipid Nanoparticles

| Lipid Matrix | Model Drug | Drug Loading (%) | Encapsulation Efficiency (%) |

| Glyceryl Behenate | Lopinavir | Not Reported | 81.6 ± 2.3[1] |

| Glyceryl Behenate | Aceclofenac | Not Reported | 68 - 90[2] |

| Glyceryl Behenate | Donepezil | Not Reported | > 90 |

| Cetyl Palmitate | Gamma-Oryzanol | 1 | ~95 |

Experimental Protocols

Protocol 1: Formulation of Ditetradecyl Sebacate-Based Nanoparticles by Hot Homogenization

This method involves the dispersion of a melted lipid phase into a hot aqueous surfactant solution, followed by high-shear homogenization to form a nanoemulsion, which is then cooled to form solid nanoparticles.

Materials:

-

Ditetradecyl sebacate (Lipid)

-

Poloxamer 188 or Tween 80 (Surfactant)

-

Purified water

-

Active Pharmaceutical Ingredient (API) - optional

Equipment:

-

High-shear homogenizer (e.g., Ultra-Turrax)

-